p-Benzoquinone-d4
Overview
Description
p-Benzoquinone-d4: is a deuterated derivative of 1,4-benzoquinone, where the hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique isotopic properties, which make it valuable in various analytical and spectroscopic studies .
Mechanism of Action
Target of Action
p-Benzoquinone-d4, also known as 1,4-Benzoquinone-d4, is a stable isotope of benzoquinone It’s known that quinones, in general, can interact with various biological molecules due to their electrophilic nature .
Mode of Action
It’s known that quinones can undergo redox cycling, generating reactive oxygen species (ros) and causing oxidative stress . This can lead to various cellular changes, including DNA damage, protein modification, and lipid peroxidation .
Biochemical Pathways
For instance, they play a role in the electron transport chain, a crucial process in cellular respiration . They can also interfere with other biochemical pathways due to their ability to generate ROS .
Pharmacokinetics
It’s known that quinones, in general, can be absorbed and distributed in the body, metabolized (often through redox cycling), and eventually excreted .
Result of Action
Due to the generation of ros, quinones can cause various cellular effects, including oxidative stress, dna damage, protein modification, and lipid peroxidation . These effects can lead to cell death or contribute to the development of diseases such as cancer .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action and stability of quinones .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidation of Hydroquinone: One common method involves the oxidation of hydroquinone using oxidizing agents such as hydrogen peroxide or ferric chloride.
Catalytic Oxidation of Benzene: Another method involves the direct catalytic oxidation of benzene using hydrogen peroxide over copper-doped titanium silicalite-1 (Cu/TS-1) catalyst.
Industrial Production Methods: Industrial production of p-benzoquinone-d4 often involves the oxidation of hydroquinone due to its efficiency and scalability. The process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: p-Benzoquinone-d4 can undergo further oxidation to form various quinone derivatives.
Substitution: this compound can participate in substitution reactions, particularly with nucleophiles, to form substituted quinones.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, ferric chloride.
Reducing Agents: Sodium borohydride, zinc.
Solvents: Acetone, ethanol, diethyl ether.
Major Products Formed:
Hydroquinone-d4: Formed by the reduction of this compound.
Substituted Quinones: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Chemistry:
Isotopic Labeling: p-Benzoquinone-d4 is used as an isotopic label in various chemical reactions to study reaction mechanisms and pathways.
Spectroscopy: Its unique isotopic properties make it valuable in nuclear magnetic resonance (NMR) and mass spectrometry studies.
Biology and Medicine:
Electron Transfer Studies: this compound is used to study electron transfer processes in biological systems, particularly in photosynthesis and respiration.
Drug Development: It serves as a model compound in the development of quinone-based drugs due to its structural similarity to biologically active quinones.
Industry:
Dye Production: this compound is used in the synthesis of dyes and pigments due to its vibrant color and stability.
Polymerization Inhibitor: It is used as a polymerization inhibitor in the production of various polymers.
Comparison with Similar Compounds
1,4-Benzoquinone: The non-deuterated form of p-benzoquinone-d4, widely used in similar applications.
1,2-Benzoquinone: An isomer of p-benzoquinone with different chemical properties and reactivity.
Naphthoquinone: A larger quinone compound with extended conjugation, used in various biological and industrial applications.
Uniqueness: this compound is unique due to its deuterium atoms, which provide distinct isotopic labeling advantages. This makes it particularly valuable in studies requiring precise tracking of molecular changes and reaction pathways .
Properties
IUPAC Name |
2,3,5,6-tetradeuteriocyclohexa-2,5-diene-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O2/c7-5-1-2-6(8)4-3-5/h1-4H/i1D,2D,3D,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQWKYJCGOJGHM-RHQRLBAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C=CC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=O)C(=C(C1=O)[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480171 | |
Record name | p-Benzoquinone-d4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50480171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2237-14-1 | |
Record name | p-Benzoquinone-d4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50480171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2237-14-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes p-Benzoquinone-d4 significant in spectroscopic research?
A1: this compound, a deuterated form of p-benzoquinone, serves as a valuable tool for investigating molecular vibrations using infrared (IR) spectroscopy. The substitution of hydrogen atoms with deuterium leads to isotopic shifts in vibrational frequencies, simplifying spectral analysis and aiding in the assignment of vibrational modes. [, , ]
Q2: What specific spectroscopic studies have been conducted on this compound?
A2: Researchers have utilized this compound in various spectroscopic investigations. These include:
- Infrared (IR) Spectroscopy: Detailed analysis of IR spectra, both in solution and vapor phase, has been carried out for this compound and compared to its non-deuterated counterpart. This comparison has enabled the assignment of vibrational modes and a deeper understanding of the molecule's vibrational behavior. [, ]
- Single Crystal IR Spectroscopy: Researchers have also explored the vibrational spectra of single crystals of this compound, providing insights into the molecule's behavior within a crystalline environment. []
- Studies of the Triplet State: Spectroscopic techniques have been employed to study factor group splitting in the lowest triplet state of this compound crystals. This research provides valuable information about the molecule's electronic structure and excited state dynamics. [, ]
Q3: Can you provide specific examples of how deuteration in this compound assists in spectral interpretation?
A3: Certainly. Consider the C-H stretching vibrations in p-benzoquinone. These typically occur in the region of 3000 cm-1. By substituting hydrogen with deuterium, the C-D stretching vibrations shift to a lower frequency range, around 2200 cm-1. This isotopic shift clearly distinguishes these vibrations from others in the spectrum, making the assignment and analysis more straightforward. [, ]
Q4: Beyond its use in fundamental spectroscopic studies, does this compound have other applications?
A4: While this compound is primarily known for its use in spectroscopic research, its unique properties could potentially be exploited in other areas:
- Laser Studies: Studies have examined the interaction of laser beams with this compound. Understanding these interactions could be relevant in areas like laser spectroscopy and atmospheric chemistry. []
Q5: Where can I find detailed information on the synthesis and characterization of this compound?
A5: Several research papers describe the synthesis of specifically deuterated p-benzoquinone derivatives, including this compound. These papers often outline multi-step synthetic procedures and employ techniques like nuclear magnetic resonance (NMR) and mass spectrometry to confirm the identity and purity of the synthesized compounds. []
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